(4-Benzylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone
Description
The compound (4-Benzylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone features a benzyl-substituted piperazine moiety linked via a methanone group to a furan ring. The furan is further substituted at the 5-position with a phenoxy group bearing a trifluoromethoxy (-OCF₃) substituent.
The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the benzylpiperazine moiety may influence receptor-binding kinetics.
Properties
Molecular Formula |
C24H23F3N2O4 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C24H23F3N2O4/c25-24(26,27)33-20-8-6-19(7-9-20)31-17-21-10-11-22(32-21)23(30)29-14-12-28(13-15-29)16-18-4-2-1-3-5-18/h1-11H,12-17H2 |
InChI Key |
YVTHQGDZZINPDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Synthesis of the Furan Ring: The furan ring is synthesized through the cyclization of 1,4-diketones.
Attachment of the Trifluoromethoxyphenoxy Group: The trifluoromethoxyphenoxy group is introduced via a nucleophilic aromatic substitution reaction.
Coupling Reaction: Finally, the benzylpiperazine and the substituted furan are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving cell signaling pathways and receptor binding assays.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The trifluoromethoxyphenoxy group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Analysis
The following table summarizes key structural differences between the target compound and its analogs:
| Compound Name/ID | Piperazine Substituent | Heterocyclic Ring | Aromatic Substituent | Key Features | Reference |
|---|---|---|---|---|---|
| Target Compound | 4-Benzylpiperazin-1-yl | Furan-2-yl | Trifluoromethoxy phenoxy | High lipophilicity, metabolic stability | - |
| Compound 25 () | 4-(4-Fluorobenzyl)piperazin-1-yl | Phenyl | 5-Fluoro-2-(trifluoromethyl)phenyl | Enhanced electronegativity | |
| Compound 21 () | 4-(4-Trifluoromethylphenyl)piperazin-1-yl | Thiophen-2-yl | Trifluoromethylphenyl | Increased lipophilicity (thiophene) | |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone () | 4-(4-Aminobenzoyl)piperazin-1-yl | Furan-2-yl | 4-Aminobenzoyl | Polar amino group for solubility | |
| Compound M020-1117 () | 4-Sulfonylphenylpiperazin-1-yl | Furan-2-yl | Methylphenyl-oxadiazole | Sulfonyl group for acidity modulation | |
| 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone () | 4-Benzodioxolylmethylpiperazin-1-yl | Benzofuran-2-yl | Benzodioxole | Extended aromatic system |
Key Observations:
- Piperazine Substituents: The benzyl group in the target compound is less electronegative compared to the fluorobenzyl group in Compound 25 (), which may reduce dipole interactions but improve blood-brain barrier penetration.
- Heterocyclic Rings : Thiophene analogs () exhibit higher lipophilicity than furan-based compounds, which may enhance CNS bioavailability but reduce aqueous solubility. Benzofuran derivatives () offer extended conjugation, possibly improving UV absorption for analytical detection .
- Aromatic Substituents: The trifluoromethoxy group in the target compound provides metabolic resistance compared to nitro or amino groups (), which are prone to reduction or oxidation.
Pharmacological Implications (Speculative)
While direct activity data are unavailable, structural trends suggest:
- Target Compound: The trifluoromethoxy group may enhance stability against cytochrome P450 enzymes compared to methyl or methoxy analogs. The benzylpiperazine moiety could interact with serotonin (5-HT) or dopamine receptors, similar to known arylpiperazines .
- Fluorinated Analogs () : The 4-fluorobenzyl group may improve binding affinity to σ-1 receptors due to fluorine’s electronegativity, as seen in antipsychotic drug analogs .
- Thiophene Derivatives () : Increased lipophilicity may enhance CNS penetration but raise toxicity risks due to prolonged half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
